Hydroxychloroquine sulfate Hydroxychloroquine sulfate Hydroxychloroquine Sulfate is a synthetic derivative of quinolyl with chemotherapeutic and antibiotic properties, Hydroxychloroquine Sulfate acts against erythrocytic malarial parasites (Plasmodium vivax, ovale, and malariae) by concentrating in food vacuoles. It inhibits plasmodial heme polymerase and acts through other unknown mechanisms. Hydroxychloroquine also has anti-inflammatory properties and is used in the treatment of rheumatoid arthritis and lupus erythematosus. (NCI04)
A chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Hydroxychloroquine appears to concentrate in food vacuoles of affected protozoa. It inhibits plasmodial heme polymerase. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p970)
See also: Hydroxychloroquine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 747-36-4
VCID: VC21350324
InChI: InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
SMILES: CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Molecular Formula: C18H28ClN3O5S
Molecular Weight: 434.0 g/mol

Hydroxychloroquine sulfate

CAS No.: 747-36-4

Cat. No.: VC21350324

Molecular Formula: C18H28ClN3O5S

Molecular Weight: 434.0 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Hydroxychloroquine sulfate - 747-36-4

CAS No. 747-36-4
Molecular Formula C18H28ClN3O5S
Molecular Weight 434.0 g/mol
IUPAC Name 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Standard InChI InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Standard InChI Key JCBIVZZPXRZKTI-UHFFFAOYSA-N
SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Canonical SMILES CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Appearance White Solid
Melting Point 242-244°C

Chemical Structure and Properties

Structural Characteristics

Hydroxychloroquine sulfate is chemically designated as 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol sulfate in a 1:1 ratio . The compound contains a quinoline ring structure with specific functional groups that contribute to its pharmacological activity. As an aminoquinoline derivative, it shares structural similarities with chloroquine but includes a hydroxyl group that modifies its pharmacokinetic properties and potentially reduces toxicity .

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that influence its pharmaceutical formulation and biological activity:

  • Molecular formula: C18H26ClN3O·H2SO4

  • Molecular weight: 433.95 for the sulfate salt

  • Base molecular weight: 335.872

  • Solubility: Freely soluble in water; practically insoluble in alcohol, chloroform, and ether

  • Appearance: White or practically white crystalline powder

Standard pharmaceutical preparations typically contain 200 mg of hydroxychloroquine sulfate, which is equivalent to 155 mg of the base form, reflecting the molecular weight contribution of the sulfate component .

Pharmacology

Mechanism of Action

Hydroxychloroquine exhibits multiple mechanisms of action that contribute to its diverse therapeutic applications. As an antimalarial agent, it inhibits parasite growth by interfering with heme detoxification in the digestive vacuole of the Plasmodium parasite . The compound increases the pH of acidic vesicles, which disrupts the fusion of autophagosomes with lysosomes and impairs intracellular processes necessary for parasite survival .

In autoimmune conditions, hydroxychloroquine's immunomodulatory effects stem from its ability to:

  • Inhibit Toll-like receptor signaling

  • Reduce cytokine production

  • Interfere with antigen processing and presentation

  • Stabilize lysosomal membranes

These mechanisms collectively contribute to the reduction of inflammatory responses and modulation of immune system activity in conditions like rheumatoid arthritis and systemic lupus erythematosus .

Pharmacodynamics

The pharmacodynamic profile of hydroxychloroquine is characterized by its relatively slow onset of action in treating autoimmune conditions, often requiring weeks to months to achieve full therapeutic effects . This contrasts with its more rapid activity against malarial parasites, where clinical improvement can be observed within days of treatment initiation .

Clinical Applications

Rheumatologic Disorders

The compound has established efficacy in treating several rheumatologic conditions:

  • Rheumatoid arthritis: As a disease-modifying antirheumatic drug (DMARD), hydroxychloroquine reduces symptoms and may slow disease progression

  • Systemic lupus erythematosus (SLE): The medication stabilizes disease activity, reduces flare frequency, and improves survival rates in patients with SLE

  • Chronic discoid lupus erythematosus: Hydroxychloroquine effectively manages skin manifestations of this condition

In these applications, the immunomodulatory properties of hydroxychloroquine provide therapeutic benefits without the severe immunosuppression associated with other treatments, making it suitable for long-term disease management .

Research Findings in COVID-19

Clinical Studies Overview

The investigation of hydroxychloroquine as a potential treatment for COVID-19 has yielded mixed results across various clinical settings. A comprehensive review identified 43 reports examining hydroxychloroquine treatment for COVID-19 patients, with 25 reporting positive clinical efficacy, 15 showing no improvement, and three demonstrating worse clinical outcomes in patients who received the drug .

Timing of Administration

The timing of hydroxychloroquine administration appears to significantly influence treatment outcomes. Studies where the medication was administered within 48 hours of hospital admission showed more favorable results compared to delayed administration . Of nine studies reporting early administration (within 48 hours), six demonstrated clinical improvement, while only two of five studies with later administration (more than 48 hours after admission or in ICU) showed positive outcomes .

Representative Studies and Findings

A selection of key studies demonstrates the heterogeneity in research findings:

StudyPatient PopulationHCQ DosageOutcomesAdverse Events
Zelenko 20201450 outpatients2000 mg total2 deaths, 6 hospitalizations, 4 intubationsNausea or diarrhea in 10%
Yu 2020568 critically ill patients3400 mg avg total18.8% death rate in HCQ group vs. 45.8% in usual careNone reported
Cavalcanti 2020667 hospitalized patients5600 mg twice dailyNo significant difference in 15-day outcome30 reports of increased QTc, 6 arrhythmias
Skipper 2020423 outpatients3800 mg totalNo statistically significant improvementGastrointestinal side effects

These studies highlight the variability in treatment protocols, patient populations, and outcomes observed across clinical investigations .

Pharmacokinetics

Absorption and Distribution

Hydroxychloroquine sulfate is absorbed completely and rapidly following oral administration . The compound exhibits a large volume of distribution due to extensive tissue binding, with particularly high concentrations in the liver, spleen, kidneys, and lungs . It also crosses the placenta and can be detected in breast milk .

Metabolism and Elimination

The metabolism of hydroxychloroquine occurs primarily in the liver, where it undergoes dealkylation to form active metabolites . The compound exhibits a remarkably prolonged elimination half-life, contributing to its persistent therapeutic effects and allowing for less frequent dosing in maintenance therapy . Studies indicate significant interindividual variability in pharmacokinetic parameters, which may influence treatment response and toxicity profiles .

Bioequivalence Considerations

Bioequivalence studies assess whether different formulations of hydroxychloroquine sulfate deliver comparable amounts of active ingredient to the systemic circulation . Such studies evaluate parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) . Regulatory approval of generic formulations typically requires demonstration of bioequivalence to reference products within specified statistical intervals .

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